5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both a butyl chain and a chlorobenzyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, leading to the development of new derivatives with enhanced properties.
Biological Activity
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 299417-39-3) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound is notable for its unique structure, which combines a butyl chain and a chlorobenzyl group, contributing to its distinct physicochemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
The compound features a triazole ring that enhances its solubility and interaction with biological targets. Its synthesis typically involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation under reflux conditions using solvents such as ethanol or methanol. The resulting compound has been characterized for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Mechanism of Action : The compound inhibits specific enzymes by binding to their active sites, which disrupts essential biological processes in microorganisms.
- Efficacy : Studies have shown that derivatives of 1,2,4-triazoles possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds can be lower than those of standard antibiotics like vancomycin .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it showed promising results against colon cancer cells (HT-29), with IC50 values indicating significant antiproliferative effects .
- Mechanism : The triazole moiety interacts with tubulin's ATP-binding site, which is crucial for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented:
- Inflammatory Models : The compound has been tested in animal models for its ability to reduce inflammation markers. It demonstrated a reduction in edema and inflammatory cytokines when administered in appropriate doses .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Screening : A study involving various triazole derivatives reported that compounds similar to this compound exhibited enhanced antibacterial properties compared to traditional antibiotics .
- Anticancer Evaluation : Research involving molecular docking simulations suggested that the compound binds effectively to tubulin proteins involved in cancer cell proliferation .
- Inflammation Reduction : Experimental models indicated that the compound could significantly lower inflammatory responses in induced models of arthritis and other inflammatory conditions .
Properties
IUPAC Name |
3-butyl-4-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S/c1-2-3-4-12-15-16-13(18)17(12)9-10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAPOVLCWSXABC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148276 | |
Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299417-39-3 | |
Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299417-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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